molecular formula C15H14N4O4 B223696 Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone CAS No. 1237-49-6

Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone

Cat. No. B223696
CAS RN: 1237-49-6
M. Wt: 314.3 g/mol
InChI Key: WGLLCRUBMCOPKD-LFIBNONCSA-N
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Description

Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNP, is a chemical compound that has been used in scientific research for over a century. DNP is a yellow crystalline powder that is soluble in water and organic solvents. It is a potent uncoupler of oxidative phosphorylation and has been used to study energy metabolism in various organisms.

Mechanism Of Action

DNP uncouples oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. This leads to an increase in oxygen consumption and a decrease in ATP production. DNP achieves this by acting as a protonophore, allowing protons to freely diffuse across the mitochondrial membrane.

Biochemical And Physiological Effects

DNP has been shown to increase metabolic rate and oxygen consumption in various organisms. It has also been shown to decrease ATP production and increase heat production. DNP has been used as a weight loss supplement due to its ability to increase metabolic rate, but its use for this purpose is highly discouraged due to the potential for serious side effects.

Advantages And Limitations For Lab Experiments

DNP has been used in a variety of laboratory experiments to study energy metabolism and the effects of uncoupling on various organisms. Its advantages include its potency as an uncoupler and its ability to be used in a wide range of organisms. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research involving DNP. One area of interest is the development of new uncoupling agents that are less toxic and more specific in their effects. Another area of interest is the use of DNP as a tool for studying the effects of environmental stressors on energy metabolism in organisms. Finally, there is potential for the development of new therapies for metabolic disorders based on the use of uncoupling agents like DNP.

Synthesis Methods

DNP can be synthesized by the reaction of 4-methylacetophenone with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

DNP has been used in scientific research to study the mechanisms of energy metabolism in various organisms, including bacteria, plants, and animals. It has been used to investigate the role of oxidative phosphorylation in cellular respiration and to study the effects of uncoupling on energy production. DNP has also been used to study the effects of environmental stressors on energy metabolism in organisms.

properties

CAS RN

1237-49-6

Product Name

Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone

Molecular Formula

C15H14N4O4

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H14N4O4/c1-10-3-5-12(6-4-10)11(2)16-17-14-8-7-13(18(20)21)9-15(14)19(22)23/h3-9,17H,1-2H3/b16-11+

InChI Key

WGLLCRUBMCOPKD-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

SMILES

CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Other CAS RN

1237-49-6

Origin of Product

United States

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